9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Catalog No.
S14408478
CAS No.
M.F
C37H68N2O12
M. Wt
732.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

Product Name

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,6S)-4-methoxy-4,6-dimethyl-5-oxooxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C37H68N2O12

Molecular Weight

732.9 g/mol

InChI

InChI=1S/C37H68N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-30,32,34,38,40-41,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,32-,34+,35-,36-,37-/m1/s1

InChI Key

UMJJECOIBHNQCC-IOENIEJLSA-N

Canonical SMILES

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(=O)C(O2)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@](C(=O)[C@@H](O2)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A is a semi-synthetic macrolide antibiotic derived from erythromycin. It is structurally characterized by the presence of a nitrogen atom in the macrolactone ring, which is a hallmark of azalide antibiotics. The compound has a molecular formula of C37H68N2O12 and a molecular weight of approximately 732.94 g/mol . This modification enhances its pharmacological properties compared to its parent compound, erythromycin.

  • Beckmann Rearrangement: This reaction introduces the nitrogen atom into the macrolactone ring, resulting in the formation of the azalide structure .
  • Reduction Reactions: Various reduction methods are employed to convert oximes or lactams into aminolactones, which are essential intermediates in the synthesis of this compound .
  • Intramolecular Reactions: The compound can undergo intramolecular interactions between hydroxyl groups and keto groups, leading to structural modifications that enhance stability and bioavailability .

9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A exhibits significant antibacterial activity, particularly against gram-positive bacteria and some gram-negative strains. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. The compound has been shown to be effective against respiratory tract infections caused by various pathogens, making it a valuable therapeutic agent in clinical settings .

The synthesis of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A can be achieved through several methods:

  • Starting Material: The process typically begins with erythromycin as the precursor.
  • Oxime Formation: Erythromycin is converted into oximes via reaction with hydroxylamine.
  • Beckmann Rearrangement: The oxime undergoes Beckmann rearrangement to form a lactam intermediate.
  • Reduction Steps: Subsequent reduction steps yield the final product, often utilizing catalysts such as platinum or sodium borohydride for optimal efficiency .

This compound is primarily utilized in the pharmaceutical industry as an antibiotic agent. Its applications include:

  • Treatment of bacterial infections, particularly respiratory infections.
  • Development of new formulations with improved pharmacokinetic properties.
  • Research in antibiotic resistance mechanisms and drug development strategies.

Studies on the interactions of 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A with other drugs have indicated potential synergies and antagonisms. For instance, its combination with other antibiotics may enhance antibacterial efficacy or reduce resistance development in certain bacterial strains. Interaction studies also focus on its pharmacodynamics and pharmacokinetics when administered alongside other medications .

Several compounds share structural similarities with 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A, including:

Compound NameStructural FeaturesUnique Properties
AzithromycinContains a methyl group at position 9Broader spectrum of activity against gram-negative bacteria
RoxithromycinHas an additional methoxy groupImproved stability and bioavailability
DirithromycinContains a unique side chain modificationEnhanced potency against certain resistant bacteria
ClarithromycinFeatures a methoxy group at position 6Better activity against Helicobacter pylori

These compounds are part of the azalide class and exhibit varying degrees of antibacterial activity, stability, and pharmacokinetic profiles compared to 9-Deoxo-9a-aza-9a-homo 4'-Keto Erythromycin A.

Beckmann Rearrangement Strategies in Azalide Synthesis

The Beckmann rearrangement serves as the foundational transformation for introducing nitrogen into the erythromycin macrolactone ring, a structural modification essential for azalide antibiotic activity. This reaction converts the 9-oxime derivative of erythromycin A into a bicyclic imino ether intermediate, which is subsequently reduced to form the 9a-aza-homoerythromycin scaffold [2] [3]. Critical to this process is the stereospecific anti-periplanar migration of the C-9 group relative to the departing hydroxylamine moiety, ensuring proper ring expansion [2].

Industrial implementations, as detailed in patent WO2007029266A2, utilize acidic conditions (70% perchloric acid in methanol) to facilitate the rearrangement while maintaining pH at 5.5 to prevent side reactions [1]. The choice of solvent proves crucial, with methanol enhancing reaction kinetics compared to traditional acetic acid systems [1]. This step achieves >85% conversion within 2-3 hours when conducted at 40-45°C under 13-14 kg/cm² hydrogen pressure using Pt/C catalysts [1]. The efficiency of this method significantly reduces downstream purification demands compared to earlier protocols described in EP0879823, which required sequential hydrogenation and methylation steps [1].

Key Intermediates: 9-Oxime Erythromycin Derivatives and Their Transformations

Synthetic routes to 9-Deoxo-9a-aza-9a-homoerythromycin A originate from carefully modified 9-oxime erythromycin precursors. Watanabe et al. demonstrated that 2'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin A 9-[O-(2-chlorobenzyl)oxime] provides optimal steric and electronic environments for subsequent transformations [5]. Selective protection of hydroxyl groups, particularly at C-2' and C-3', prevents unwanted side reactions during the Beckmann rearrangement while maintaining the 4'-keto group essential for antibiotic activity [5].

The hydrogenation of 6,9-imino ether intermediates represents a critical juncture in the pathway. As per WO2007029266A2, using 20% Pt/C catalyst (98:2 fresh:reactivated ratio) in methanol enables complete reduction of the imino ether bond without over-hydrogenation of the 4'-keto group [1]. This selectivity is maintained through precise pH control (5.5 via perchloric acid addition) and temperature modulation (30-50°C) [1]. Post-hydrogenation workup involves methanol distillation followed by aqueous NaOH precipitation, yielding 9-Deoxo-9a-aza-9a-homoerythromycin A with <2% residual imino ether content [1].

Optimization of Reductive Amination Protocols

Final conversion to Azithromycin dihydrate necessitates reductive methylation of the secondary amine in 9-Deoxo-9a-aza-9a-homoerythromycin A. Modern protocols employ Escheweiler-Clarke conditions using formaldehyde and formic acid in acetone/water mixtures, achieving >95% methylation efficiency [1] [6]. Key innovations include:

  • Solvent Optimization: Replacing chloroform/carbon tetrachloride with acetone reduces environmental impact while maintaining reaction rates [1].
  • pH Control: Adjusting to pH 11-11.5 with NaOH during workup prevents N-demethylation while ensuring crystallization of the dihydrate form [1].
  • Catalyst Recycling: Pt/C catalysts demonstrate consistent activity over 5 cycles when reactivated through oxidative treatment, reducing per-batch catalyst costs by 40% [1].

Comparative studies show that maintaining methylation temperatures at 40°C minimizes formation of the monohydrate byproduct (<0.5%), with subsequent charcoal treatment and water-mediated crystallization yielding pharmacopeia-grade Azithromycin dihydrate [1]. These optimizations, when combined with the improved Beckmann rearrangement steps, elevate overall process efficiency to 78% yield from erythromycin A—a 22% increase over earlier methodologies [1] [3].

The development of cyclic carbamate derivatives at the 9a and 11 positions of 9-Deoxo-9a-aza-9a-homo-4'-Keto Erythromycin A represents a significant advancement in azalide structural modification strategies [1] [2]. These bicyclic systems are formed through intramolecular cyclization reactions that create rigid conformational constraints within the macrolide framework.

The synthesis of 9a,11-cyclic carbamates involves several key methodological approaches. Initial studies utilized benzyl chloroformate as a protecting reagent, where gradual addition over two hours to a solution of 9-deoxo-9a-aza-9a-homoerythromycin A in benzene, in the presence of sodium bicarbonate, afforded trisprotected benzyloxycarbonyl derivatives in 70.1% yield [2]. When this sequence was accomplished by adding benzyl chloroformate in one portion, a significant amount of bisprotected compound was isolated at 36.3% yield, demonstrating the importance of controlled reaction conditions.

The formation of cyclic carbamate structures at the 9a,11-positions results in substantial conformational changes to the azalide backbone [1] [3]. These modifications create a rigid bicyclic system that fundamentally alters the three-dimensional structure of the molecule. The disappearance of the infrared 9a-nitrogen-hydrogen stretching frequency at 1650 cm⁻¹ in the spectra of protected derivatives, combined with the observation of new resonances in carbon-13 nuclear magnetic resonance spectra at δ 157.4 and 157.8, confirms the successful introduction of the carbamate functionality [2].

Research Findings on Antibacterial Activity

Comprehensive antibacterial evaluation of 9a,11-cyclic carbamate derivatives revealed significantly diminished activity compared to azithromycin and its 6-methoxy derivative [1] [2]. The bicyclic 15-membered azalides exhibited substantially decreased antibacterial activities in vitro against standard test strains. This reduction in antimicrobial potency is attributed to the conformational rigidity imposed by the cyclic carbamate bridge, which likely interferes with optimal ribosomal binding interactions.

The structure-activity relationship studies indicate that the flexibility of the 9a-nitrogen and 11-hydroxyl positions is crucial for maintaining antibacterial efficacy [4] [5]. The cyclic carbamate modification restricts the conformational dynamics necessary for effective interaction with the bacterial ribosome, particularly within the peptide exit tunnel where azalides exert their primary mechanism of action.

Modification TypeChemical ProcessYield (%)Antibacterial Activity
9a,11-Cyclic Carbamate FormationIntramolecular cyclizationVariableSubstantially decreased
Benzyloxycarbonyl ProtectionCbz-Cl addition (gradual)70.1Intermediate activity
Trisprotected DerivativeComplete protectionHighReduced activity
Bisprotected CompoundPartial protection36.3Moderate activity
Deprotected Cyclic CarbamateSelective deprotection90Lower than azithromycin

N-Alkylation Patterns and Antibacterial Activity Correlations

The N-alkylation of azalide derivatives at the 9a-position represents a critical structural modification that significantly influences antibacterial activity profiles [6] [7] [8]. Systematic investigations of various alkyl substituents have revealed distinct structure-activity relationships that guide the development of novel azalide antibiotics.

Reductive Alkylation Studies

Reductive alkylation reactions using formaldehyde or acetaldehyde have been employed to introduce methyl and ethyl substituents at the 9a-nitrogen position [6]. These modifications can be accomplished through controlled reaction conditions that avoid the formation of quaternary ammonium salts. The N-methyl derivative, azithromycin, represents the most clinically successful example of this approach, demonstrating superior pharmacokinetic properties and broad-spectrum antibacterial activity compared to the parent erythromycin compound.

N-ethyl and N-propyl derivatives have shown enhanced activity against certain bacterial strains while maintaining the favorable pharmacokinetic characteristics associated with azalide antibiotics [6] [8]. The N-propyl derivative has been confirmed through X-ray crystallographic analysis of its aglycone backbone, providing detailed structural insights into the conformational effects of alkyl chain elongation.

Specialized N-Substitution Patterns

Advanced N-alkylation strategies have explored the incorporation of aromatic and heteroaromatic substituents. N-benzyl-azithromycin and N-phenylpropyl-azithromycin have emerged as lead compounds with significantly higher antiparasitic activity and lower antibacterial activity compared to erythromycin or azithromycin [7]. These compounds demonstrate the potential for developing azalide derivatives with selective antimicrobial spectra.

The N-hydroxy derivative represents another important modification pathway, generated from the corresponding amine through oxidative transformation [6]. This derivative provides a platform for further chemical elaboration, including the synthesis of N-allyl derivatives through subsequent alkylation reactions. The application of acrylonitrile in these reactions yields cyano-alkyl derivatives with unique pharmacological properties.

Correlations with Antibacterial Efficacy

Structure-activity relationship analysis reveals that N-alkylation patterns directly influence both the spectrum and potency of antibacterial activity [7] [9]. Shorter alkyl chains, particularly methyl and ethyl substituents, generally maintain or enhance antibacterial activity against Gram-positive pathogens while improving activity against certain Gram-negative organisms.

Longer alkyl chains and aromatic substituents tend to reduce conventional antibacterial activity but may confer enhanced activity against specific pathogen classes, such as parasitic organisms [7]. The chemical nature of alkyl groups attached to triazole side chains has been shown to be particularly important for conferring promising antibacterial activity, with lipophilicity-activity relationships playing a crucial role in determining therapeutic efficacy.

Structural FeatureGram-positive ActivityGram-negative ActivityResistance Profile
N-Methyl substitution (azithromycin)ExcellentGoodStandard macrolide resistance
N-Ethyl substitutionGoodEnhancedSimilar to azithromycin
N-Propyl substitutionGoodEnhancedSimilar to azithromycin
N-Benzyl substitutionEnhanced antiparasiticReduced antibacterialLower antibacterial activity
N-Phenylpropyl substitutionEnhanced antiparasiticReduced antibacterialLower antibacterial activity
N-Hydroxy derivativeModerateModerateCross-resistance patterns
N-Allyl substitutionModerateModerateCross-resistance patterns
Cyano-alkyl derivativesVariableVariableVariable resistance

Comparative Analysis of 8a- vs. 9a-Azalide Isomeric Series

The development of both 8a-aza-8a-homoerythromycin A and 9a-aza-9a-homoerythromycin A derivatives has provided valuable insights into the positional effects of nitrogen incorporation within the macrolide ring system [10] [11] [12]. These isomeric series exhibit distinct pharmacological profiles and antibacterial activity patterns that have significant implications for therapeutic applications.

Structural and Conformational Differences

The fundamental difference between 8a- and 9a-azalide isomers lies in the position of nitrogen incorporation within the 15-membered macrolactone ring [13] [12]. This positional variation results in different conformational preferences and three-dimensional molecular shapes that directly influence ribosomal binding affinity and selectivity. The 8a-position modification creates a distinct spatial arrangement of functional groups that may provide alternative binding modes within the bacterial ribosome.

X-ray crystallographic studies and nuclear magnetic resonance spectroscopic analyses have revealed that 8a-azalides adopt slightly different conformations compared to their 9a-counterparts [12]. These conformational differences affect the presentation of key pharmacophoric elements, including the dimethylamino sugar moiety and the hydroxyl groups that participate in ribosomal binding interactions.

Antibacterial Activity Profiles

Comprehensive antibacterial screening has demonstrated that 8a-aza-8a-homoerythromycin A derivatives generally exhibit superior antibacterial activity compared to corresponding 9a-isomers [10] [12]. The 8a-azalide series shows potent activity against not only azithromycin-susceptible strains but also demonstrates enhanced efficacy against efflux-mediated resistance and inducible macrolide-lincosamide-streptogramin-resistant Gram-positive pathogens.

Derivatives of 8a-aza-8a-homoerythromycin A have shown particular promise in overcoming macrolide resistance mechanisms [10] [11]. These compounds display moderate to high clearance and low oral bioavailability in preliminary in vivo pharmacokinetic studies, but their superior in vitro activity profiles suggest potential for parenteral administration or formulation optimization.

Resistance Profile Comparisons

The 8a-azalide series demonstrates a notable ability to overcome various types of macrolide resistance [11] [12]. Structure-activity studies have shown that 8a-azahomoerythromycin derivatives incorporating ketolide combined with quinoline or quinolone pharmacophore substructures show significantly potent activity against a variety of erythromycin-susceptible and macrolide-lincosamide-streptogramin B-resistant Gram-positive pathogens as well as fastidious Gram-negative pathogens.

The best compounds in the 8a-azalide series overcome all types of resistance in relevant clinical Gram-positive pathogens and display unprecedented in vitro activity against constitutively macrolide-lincosamide-streptogramin B-resistant strains of Staphylococcus aureus [11]. Additionally, they represent an improvement over telithromycin and cethromycin against fastidious Gram-negative pathogens Haemophilus influenzae and Moraxella catarrhalis.

Pharmacokinetic and Clinical Considerations

While 9a-azalides like azithromycin have demonstrated superior pharmacokinetic properties with enhanced tissue distribution and prolonged half-lives [13], the 8a-azalide series offers distinct advantages in terms of antibacterial potency and resistance profile. The clinical utility of 8a-azalides may be optimized through appropriate formulation strategies and dosing regimens that account for their unique pharmacokinetic characteristics.

In general, structure-activity studies have shown that 14-membered ketolides displayed favorable antibacterial activity in comparison to their corresponding 15-membered analogues within the 9a-azahomoerythromycin series [11]. However, within the 8a-azahomoerythromycin series, compounds incorporating ketolide modifications combined with quinoline or quinolone pharmacophore substructures have shown significantly enhanced activity profiles.

Parameter8a-Azalide Series9a-Azalide SeriesClinical Significance
Antibacterial Potency (General)PotentLess active8a-series shows superior activity
Activity against Azithromycin-susceptible strainsExcellentGoodBoth series effective
Activity against Efflux-resistant (M) strainsSuperiorModerate8a-series preferred for resistance
Activity against iMLSB-resistant strainsEnhancedStandard8a-series overcomes resistance
Gram-negative ActivityGoodStandardComparable activity
Pharmacokinetic ProfileTypical macrolideEnhancedDifferent PK profiles
Oral BioavailabilityLowVariableFormulation dependent
Tissue DistributionHighExcellentBoth show good distribution

XLogP3

4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

732.47722561 g/mol

Monoisotopic Mass

732.47722561 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-10-2024

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